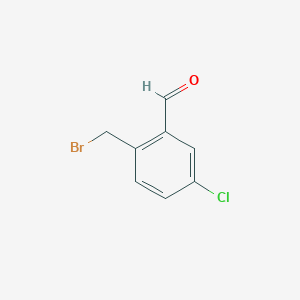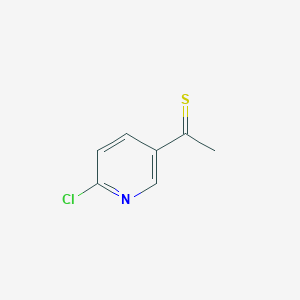![molecular formula C10H14ClN B1402879 [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride CAS No. 1356494-17-1](/img/structure/B1402879.png)
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
Descripción general
Descripción
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is an organic compound with the molecular formula C10H13N·HCl. It is a hydrochloride salt of an amine, characterized by a phenyl group attached to a propenyl chain with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzaldehyde, methylamine, and propenyl derivatives.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the amine.
Hydrochloride Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of [(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [(2E)-2-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride
- [(2E)-3-Phenylprop-2-en-1-yl]amine hydrochloride
- (2E)-1-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride
Uniqueness
[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
(E)-4-phenylbut-3-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-9H,11H2,1H3;1H/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGWXBOCHZJLH-USRGLUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)

![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)



![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
